2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-2-16-8-6-4-3-5-7(8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI Key |
PBYNROVFGHOLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Ring Opening Approach
A prominent method involves the epoxidation of an appropriate alkene intermediate followed by nucleophilic ring opening to introduce the amino and hydroxy groups at the 2 and 3 positions of the propanoic acid derivative.
- Starting from an oxysilane carboxylic acid ester or amide, epoxidation is carried out using aqueous hydrogen peroxide in the presence of tungstic acid catalysts at temperatures ranging from 0 to 180 °C, optimally 70 to 120 °C.
- The epoxidation reaction conditions are carefully controlled, including pH adjustment (around 5.3 to 5.8) and slow addition of hydrogen peroxide over several hours to avoid side reactions.
- The resulting epoxide intermediate is then subjected to nucleophilic attack by an amino group source, often requiring protection of the amino group to prevent side reactions.
- The amino group is introduced either by conversion from azide or alkylamine precursors to the free amino group in subsequent steps.
- Isolation of the product involves extraction with organic solvents such as ethyl acetate, toluene, or dichloroethane, followed by acid-base workup to isolate the free acid form of the compound.
Stereoselective Synthesis Using Garner’s Aldehyde
For stereocontrolled synthesis of amino-hydroxypropanoic acid derivatives, Garner’s aldehyde is used as a chiral building block:
- The aldehyde undergoes stereoselective addition reactions to construct the (2S,3R) or (2S,3S) stereocenters.
- This method allows precise control over the stereochemistry of the amino and hydroxy groups, which is critical for biological activity.
- The phenyl substituent (in this case, 2-ethoxyphenyl) can be introduced via appropriate aromatic aldehyde derivatives or through cross-coupling reactions at intermediate stages.
Erlenmeyer-Plöchl Azalactone Method
Another classical approach involves the formation of azalactone intermediates:
- Starting from o-substituted acetanilides, a Vilsmeier-Haack reaction introduces aldehyde functionality.
- The aldehyde reacts with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the azalactone intermediate.
- Subsequent methanolysis and hydrolysis steps remove protecting groups and convert the intermediate to the target amino acid.
- This method has been successfully applied to related amino acid derivatives and can be adapted for the 2-ethoxyphenyl substituent by using the corresponding substituted anilide precursor.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Epoxidation | Aqueous hydrogen peroxide, tungstic acid | 70 - 120 | 3 - 4 | pH controlled around 5.3 - 5.8 |
| Amino group introduction | Azide or alkylamine precursor conversion | 40 - 60 | 0.5 - 4 | Protection/deprotection of amino groups |
| Vilsmeier-Haack aldehyde formation | DMF, phosphorous oxytrichloride | Room temp - 60 | 1 - 3 | Yields ~50% |
| Azalactone formation | N-acetylglycine, acetic anhydride, sodium acetate | 60 | 24 | Yields ~35% |
| Hydrolysis and deprotection | Hydrobromic acid or trifluoroacetic acid | 100 | 1 - 4 | Cleaves ester, amide, and ether groups |
- The amino acid derivatives are typically isolated by acid-base extraction, followed by recrystallization.
- Diastereomeric salts can be formed with optically active resolving agents for enantiomeric purification.
- Organic solvents such as ethyl acetate, toluene, and dichloroethane are preferred for extraction due to their ability to selectively dissolve intermediates and final products without racemization.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Epoxidation/Nucleophilic ring opening | Uses oxysilane carboxylic acid derivatives, aqueous hydrogen peroxide | High yield, scalable, applicable to racemic and optically active forms | Requires careful pH and temperature control |
| Garner’s Aldehyde Stereoselective Synthesis | Chiral pool synthesis, stereocontrol | Excellent stereoselectivity, suitable for complex natural product synthesis | Multi-step, requires chiral starting materials |
| Erlenmeyer-Plöchl Azalactone Method | Classical azalactone intermediate formation | Well-established, adaptable for various substituents | Moderate yields, multiple protection/deprotection steps |
The preparation of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves sophisticated synthetic methodologies that balance stereocontrol, yield, and purity. Epoxidation followed by nucleophilic ring opening using hydrogen peroxide and tungstic acid catalysts is a robust approach, especially for racemic mixtures and optically active derivatives. Stereoselective syntheses using Garner’s aldehyde provide precise control of stereochemistry, essential for biological applications. The Erlenmeyer-Plöchl azalactone method offers a classical route adaptable to various substituted phenyl derivatives. Each method requires careful optimization of reaction conditions and purification protocols to achieve the desired compound with high purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, water, dichloromethane
Major Products
Oxidation: Formation of 2-amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid
Reduction: Regeneration of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid
Substitution: Formation of amides or other derivatives
Scientific Research Applications
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and molecular features of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid with related compounds:
*LogP values estimated using ChemDraw software.
Key Observations:
- Hydrophobicity : The ethoxy group in the target compound increases lipophilicity (LogP = 0.85) compared to hydroxylated analogs like D-Tyrosine (LogP = -1.43) or Droxidopa (LogP = -1.12). This suggests enhanced membrane permeability .
Pharmacokinetic Considerations
- Bioavailability : Droxidopa exhibits 90% oral bioavailability due to active transport via LAT1 . The ethoxy group’s bulkiness might reduce LAT1 affinity, necessitating prodrug strategies.
- Metabolism: Hydroxylated analogs undergo phase II conjugation (e.g., glucuronidation), while ethoxy groups may be cleaved via cytochrome P450 enzymes, releasing ethanol .
Biological Activity
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid (also known as ethyl 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoate) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods, including stereoselective synthesis techniques. The compound features a hydroxypropanoic acid backbone, which is critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 219.25 g/mol |
| Functional Groups | Amino, Hydroxy, Ethoxy |
Research indicates that 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid exhibits several biological activities, including:
- Neuroprotective Effects : The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines, potentially benefiting conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : The presence of the hydroxy group contributes to its ability to scavenge free radicals.
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups .
- Inflammation Reduction : In vitro studies showed that 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .
- Antioxidant Efficacy : The compound was evaluated for its antioxidant properties using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong capacity for reducing oxidative stress markers in treated cells .
Comparative Analysis with Related Compounds
To understand the efficacy of 2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid, it is useful to compare it with structurally similar compounds.
| Compound | Main Activity | Efficacy |
|---|---|---|
| 2-Amino-3-(4-hydroxyphenyl)-3-hydroxypropanoic acid | Neuroprotective | Moderate |
| 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | Anti-inflammatory | High |
| 2-Amino-4-(ethylphenyl)-4-hydroxybutyric acid | Muscle recovery | Low |
Q & A
Q. How to reconcile discrepancies in reported solubility and partition coefficients (logP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
